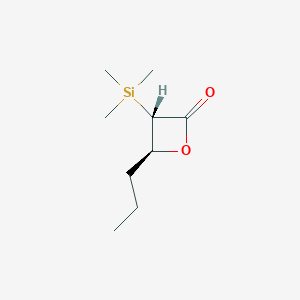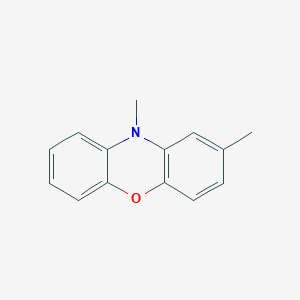
2,10-Dimethyl-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and pharmaceuticals due to their unique structural and electronic properties . The compound’s structure consists of a tricyclic aromatic system with nitrogen and oxygen heteroatoms, making it a versatile scaffold for various chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethyl-10H-phenoxazine typically involves the condensation of 2-aminophenol with appropriate methyl-substituted aromatic compounds. One common method includes the oxidative cyclization of 2-aminophenol derivatives in the presence of oxidizing agents such as iodine or ferric chloride . The reaction is usually carried out in a high-boiling solvent like diphenyl ether at elevated temperatures (250-280°C) to facilitate the formation of the phenoxazine ring system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 2,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcoholic solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or alkylated phenoxazine derivatives.
Aplicaciones Científicas De Investigación
2,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Phenoxazine: The parent compound with similar structural features but without the methyl substitutions.
Phenothiazine: A structurally related compound with sulfur instead of oxygen, known for its use in antipsychotic drugs.
Phenazine: Another related compound with nitrogen atoms in the ring system, used in dyes and antibiotics.
Uniqueness: 2,10-Dimethyl-10H-phenoxazine stands out due to its specific methyl substitutions, which can enhance its electronic properties and reactivity compared to its analogs. These modifications can lead to improved performance in applications such as OLEDs and therapeutic agents .
Propiedades
Número CAS |
72403-86-2 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-14-12(9-10)15(2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
Clave InChI |
PDKGZMXCBDOGFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
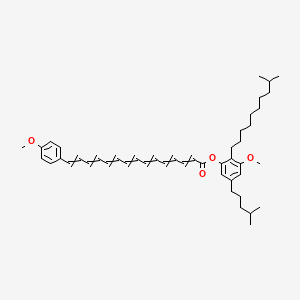

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
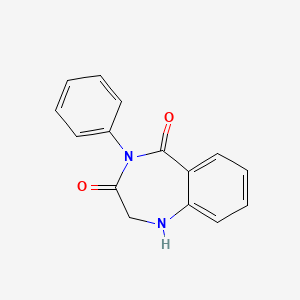
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

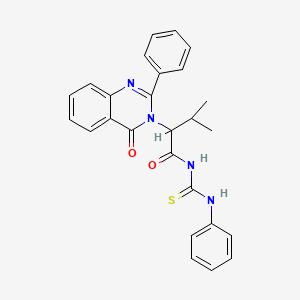

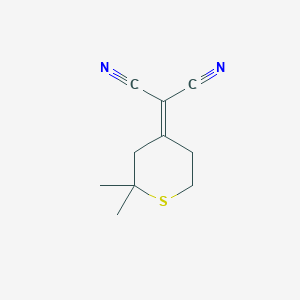
silane](/img/structure/B14473125.png)
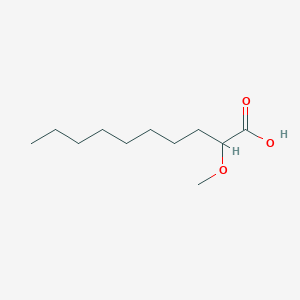
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
